

Spectroscopic Data of 6-Methoxyquinazolin-4-amine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 6-Methoxyquinazolin-4-amine

Cat. No.: B1602592

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This technical guide provides a comprehensive analysis of the spectroscopic data for **6-Methoxyquinazolin-4-amine**, a quinazoline derivative of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. The guide details the theoretical underpinnings, experimental protocols, and data interpretation, establishing a framework for the unequivocal identification and characterization of **6-Methoxyquinazolin-4-amine**.

Introduction to 6-Methoxyquinazolin-4-amine

6-Methoxyquinazolin-4-amine belongs to the quinazoline family, a class of heterocyclic compounds renowned for their diverse pharmacological activities.^{[1][2]} Quinazoline derivatives are integral scaffolds in the design of therapeutic agents, exhibiting properties such as anticancer, anti-inflammatory, and antimicrobial activities. The precise characterization of these molecules is paramount for ensuring their purity, confirming their structure, and understanding their chemical behavior, which are critical aspects of the drug discovery and development process. Spectroscopic techniques are indispensable tools for achieving this level of detailed molecular characterization.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules. For **6-**

Methoxyquinazolin-4-amine, ^1H NMR and ^{13}C NMR are crucial for elucidating the arrangement of atoms within the molecule.

A. Theoretical Framework

^1H NMR spectroscopy provides information on the chemical environment of hydrogen atoms, while ^{13}C NMR spectroscopy probes the carbon skeleton of the molecule. The chemical shift (δ) in an NMR spectrum is indicative of the electronic environment of a nucleus. Electron-withdrawing groups tend to deshield nuclei, causing them to resonate at higher chemical shifts (downfield), while electron-donating groups cause shielding and upfield shifts. Spin-spin coupling between adjacent non-equivalent nuclei in ^1H NMR provides valuable information about the connectivity of atoms.

B. Experimental Protocol: NMR Spectroscopy

A general workflow for acquiring NMR spectra of quinazoline derivatives is as follows:



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Figure 1. General workflow for NMR spectroscopic analysis.

C. Expected Spectroscopic Data and Interpretation for 6-Methoxyquinazolin-4-amine

While specific experimental data for **6-Methoxyquinazolin-4-amine** is not readily available in the cited literature, a predicted spectroscopic profile can be constructed based on the analysis of related quinazoline derivatives.[3]

^1H NMR (400 MHz, DMSO- d_6):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.3	s	1H	H2
~7.8	d	1H	H5
~7.5	dd	1H	H7
~7.2	d	1H	H8
~7.0	br s	2H	NH ₂
~3.9	s	3H	OCH ₃

- Interpretation: The aromatic protons are expected to appear in the downfield region (7.0-8.5 ppm). The H2 proton, being adjacent to two nitrogen atoms, will be the most deshielded. The protons on the benzene ring (H5, H7, H8) will exhibit splitting patterns characteristic of their coupling with neighboring protons. The amine protons often appear as a broad singlet due to exchange with residual water in the solvent. The methoxy protons will be a sharp singlet at a higher field.

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ , ppm)	Assignment
~160	C4
~158	C6
~155	C2
~150	C8a
~128	C5
~122	C7
~118	C4a
~105	C8
~56	OCH ₃

- Interpretation: The carbon atoms of the quinazoline ring will resonate at lower field due to their aromaticity and proximity to heteroatoms.[4] The C4 carbon, attached to the amino group, and the C6 carbon, bonded to the methoxy group, are expected to be significantly downfield. The methoxy carbon will appear at a characteristic chemical shift of around 56 ppm.[5]

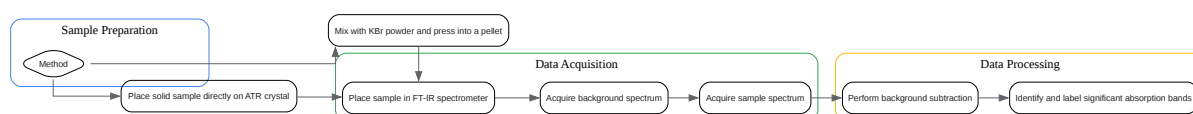
II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific chemical bonds.

A. Theoretical Framework

Different types of chemical bonds vibrate at characteristic frequencies. By analyzing the absorption bands in an IR spectrum, one can deduce the presence of functional groups such as N-H (amines), C-H (aromatic and aliphatic), C=N, C=C (aromatic), and C-O (ether) bonds.

B. Experimental Protocol: FT-IR Spectroscopy



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Figure 2. General workflow for FT-IR spectroscopic analysis.

C. Expected Spectroscopic Data and Interpretation for 6-Methoxyquinazolin-4-amine

Based on the functional groups present in **6-Methoxyquinazolin-4-amine**, the following characteristic IR absorption bands are expected:

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3400-3300	N-H stretch	Primary Amine
3100-3000	C-H stretch	Aromatic
2950-2850	C-H stretch	Methoxy
1650-1580	N-H bend	Primary Amine
1620-1570	C=N stretch	Quinazoline ring
1600-1450	C=C stretch	Aromatic ring
1250-1200	C-O stretch	Aryl ether

- Interpretation: The presence of a primary amine will be indicated by two N-H stretching bands in the 3400-3300 cm⁻¹ region and an N-H bending vibration around 1650-1580 cm⁻¹. [6] The aromatic C-H stretching will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group will appear just below 3000 cm⁻¹. The characteristic C=N and C=C stretching vibrations of the quinazoline ring will be present in the 1620-1450 cm⁻¹ region. A strong band corresponding to the C-O stretching of the aryl ether will be visible around 1250-1200 cm⁻¹.

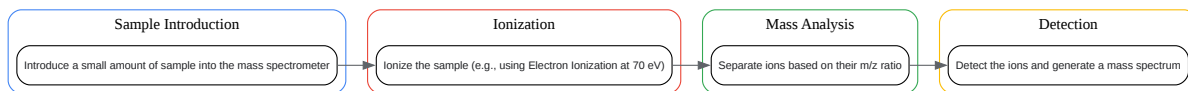
III. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

A. Theoretical Framework

In a mass spectrometer, a sample is ionized, and the resulting ions are separated according to their m/z ratio. The most common ionization technique for small organic molecules is Electron Ionization (EI). High-Resolution Mass Spectrometry (HRMS) provides a very precise mass measurement, which can be used to determine the elemental composition of a molecule.

B. Experimental Protocol: Mass Spectrometry



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Figure 3. General workflow for mass spectrometric analysis.

C. Expected Spectroscopic Data and Interpretation for 6-Methoxyquinazolin-4-amine

The molecular formula for **6-Methoxyquinazolin-4-amine** is $C_9H_9N_3O$.

- Molecular Weight: 175.19 g/mol
- Expected HRMS (ESI) $[M+H]^+$: Calculated for $C_9H_{10}N_3O^+$: 176.0818; Observed: 176.08XX.
- Interpretation: The mass spectrum should show a molecular ion peak (M^+) at m/z 175. In electrospray ionization (ESI), the protonated molecule $[M+H]^+$ at m/z 176 would be prominent. The fragmentation pattern in EI-MS would likely involve the loss of small, stable molecules such as HCN, CO, and CH_3 from the molecular ion, providing further structural confirmation.

Conclusion

This technical guide has provided a detailed overview of the expected NMR, IR, and MS spectroscopic data for **6-Methoxyquinazolin-4-amine**. By combining the theoretical principles of these analytical techniques with established experimental protocols and data from related compounds, a comprehensive spectroscopic profile has been established. This information serves as a valuable resource for researchers in the synthesis, identification, and application of this important class of molecules, ensuring scientific integrity and facilitating advancements in drug discovery and development.

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